molecular formula C26H24N2O6S B2364188 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 866725-29-3

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2364188
CAS No.: 866725-29-3
M. Wt: 492.55
InChI Key: CNQJQDRYEMJBNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide is a quinoline derivative featuring a benzenesulfonyl group at position 3, an ethoxy substituent at position 6, and an N-(3-methoxyphenyl)acetamide moiety.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S/c1-3-34-20-12-13-23-22(15-20)26(30)24(35(31,32)21-10-5-4-6-11-21)16-28(23)17-25(29)27-18-8-7-9-19(14-18)33-2/h4-16H,3,17H2,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQJQDRYEMJBNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Dihydroquinolinone Formation

The dihydroquinolinone ring is synthesized via cyclization of anthranilic acid derivatives. In a representative approach, anthranilic acid reacts with phenyl isothiocyanate to form a thiourea intermediate, which undergoes cyclization under acidic conditions to yield 2-mercapto-3-phenylquinazolin-4(3H)-one. Analogous methods apply to dihydroquinolinones, where cyclization is facilitated by reagents like phosphorus oxychloride.

Sulfonylation at Position 3

Introducing the benzenesulfonyl group requires sulfonylation of the thiol intermediate. In alkaline conditions, 2-mercapto-3-phenylquinazolin-4(3H)-one reacts with benzenesulfonyl chloride, yielding the sulfonylated product. This step parallels methodologies observed in ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate synthesis.

Ethoxy Group Introduction at Position 6

Ethoxylation is achieved via nucleophilic aromatic substitution. A hydroxyl group at position 6 is generated by demethylation or hydrolysis, followed by treatment with ethyl bromide in the presence of a base such as potassium carbonate. Alternative routes employ Mitsunobu conditions for etherification.

Acetamide Coupling

The final step involves coupling the carboxylic acid intermediate with 3-methoxyaniline. Condensing agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitate amide bond formation under inert conditions.

Detailed Stepwise Synthesis Procedure

Synthesis of 3-(Benzenesulfonyl)-6-hydroxy-4-oxo-1,4-dihydroquinoline

  • Cyclization : Anthranilic acid (1.0 eq) reacts with phenyl isothiocyanate (1.1 eq) in acetic acid under reflux for 6 hours to form 2-mercapto-3-phenylquinazolin-4(3H)-one.
  • Sulfonylation : The thiol intermediate (1.0 eq) is treated with benzenesulfonyl chloride (1.2 eq) in acetone with potassium carbonate (2.0 eq) at room temperature for 12 hours.
  • Demethylation : The 6-methoxy group is hydrolyzed using hydrobromic acid (48%) at 100°C for 4 hours to yield the 6-hydroxy derivative.

Table 1: Reaction Conditions for Key Intermediates

Step Reagents Conditions Yield
Cyclization Phenyl isothiocyanate, AcOH Reflux, 6h 78%
Sulfonylation Benzenesulfonyl chloride, K₂CO₃ RT, 12h 85%
Demethylation HBr (48%) 100°C, 4h 92%

Ethoxylation at Position 6

The 6-hydroxy intermediate (1.0 eq) reacts with ethyl bromide (1.5 eq) and potassium carbonate (3.0 eq) in DMF at 80°C for 8 hours. The reaction mixture is purified via column chromatography (hexane:ethyl acetate, 3:1) to afford the 6-ethoxy product.

Acetamide Coupling

  • Carboxylic Acid Activation : The quinolinone carboxylic acid (1.0 eq) is treated with EDC (1.2 eq) and HOBt (1.2 eq) in dichloromethane at 0°C for 30 minutes.
  • Amine Coupling : 3-Methoxyaniline (1.5 eq) is added, and the reaction is stirred at room temperature for 12 hours. The product is isolated by extraction and recrystallized from ethanol.

Table 2: Amide Coupling Optimization

Entry Solvent Base Time (h) Yield
1 DCM DIPEA 12 66%
2 THF TEA 18 58%
3 DMF Pyridine 24 48%

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.10 (d, 1H, J = 7.5 Hz, aromatic), 7.72–7.56 (m, 5H, benzenesulfonyl), 6.52 (d, 1H, J = 8.0 Hz, quinolinone), 4.35 (s, 2H, CH₂CO), 3.85 (q, 2H, OCH₂CH₃), 3.78 (s, 3H, OCH₃).
  • IR (KBr) : ν 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1245 cm⁻¹ (C-O).

Purity and Yield Optimization

Recrystallization from ethanol yields 89% pure product, with HPLC analysis showing >98% purity.

Challenges and Troubleshooting

  • Regioselectivity in Sulfonylation : Competing sulfonation at other positions is mitigated by using bulky bases like DIPEA.
  • Ethoxylation Side Reactions : Over-alkylation is prevented by controlling stoichiometry and reaction temperature.
  • Amide Coupling Efficiency : Low yields due to steric hindrance are addressed by using excess EDC/HOBt and prolonged reaction times.

Applications and Derivative Development

Structural analogs exhibit kinase inhibitory activity, suggesting potential therapeutic applications. Modifications at the methoxyphenyl group or benzenesulfonyl moiety could enhance bioavailability or target specificity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents, leading to structurally diverse compounds.

Scientific Research Applications

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The benzenesulfonyl and ethoxy groups may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Quinoline Core

Position 3 (Sulfonyl Group)
  • Analog 1: 4-Fluorobenzenesulfonyl (). The fluorine atom increases electronegativity, enhancing sulfonyl group polarity. This may improve receptor binding but reduce membrane permeability compared to the non-halogenated target compound.
  • Analog 2: Benzenesulfonyl with fluoro at position 6 ().
Position 6 (Ethoxy vs. Other Substituents)
  • Target Compound : Ethoxy group (-OCH₂CH₃).
    • Provides moderate hydrophilicity and metabolic stability due to ether linkage.
  • Analog 3: Ethyl group (-CH₂CH₃) ().
  • Analog 4 : Fluoro substitution ().
    • Fluoro’s small size and high electronegativity may strengthen hydrogen bonding but eliminate the ethoxy’s steric and electronic contributions.

Acetamide Substituent Variations

  • Target Compound : N-(3-methoxyphenyl).
    • The methoxy group (-OCH₃) offers electron-donating effects, enhancing π-π stacking in aromatic binding pockets.
  • Analog 1 : N-(2-methylphenyl) ().
    • Methyl group lacks methoxy’s polarity, reducing hydrogen-bonding capacity. The ortho-substitution may sterically hinder binding.
  • Analog 5: N-(4-chlorophenyl) ().
  • Analog 6: Benzothiazole-derived acetamides (). Replacing quinoline with benzothiazole changes core geometry, redirecting interaction profiles entirely (e.g., kinase vs. protease inhibition).

Core Structure Modifications

  • Analog 2: Dioxinoquinolin ring system ().
  • Analog 7: Cyano and hydroxy substituents ().

Research Findings and Implications

  • Electron-Donating vs. Withdrawing Groups : The target compound’s ethoxy and methoxy groups provide a balance between solubility (via polar groups) and lipophilicity (via aromatic rings), whereas fluoro or chloro substituents (Analogs 1, 4, 6) may prioritize target affinity over pharmacokinetics .
  • Core Rigidity: Analog 2’s dioxinoquinolin structure () highlights how fused rings can stabilize bioactive conformations, a strategy useful in protease inhibitor design.
  • Metabolic Stability : The N-(3-methoxyphenyl) group in the target compound likely resists oxidative metabolism better than N-(4-chlorophenyl) (Analog 6), which may form reactive metabolites .

Biological Activity

The compound 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological evaluation, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol
  • CAS Number : 139756-31-3

Structural Characteristics

The compound features a quinoline backbone substituted with a benzenesulfonyl group and an acetamide moiety, which may contribute to its biological activity. The presence of ethoxy and methoxy groups enhances its lipophilicity, potentially improving membrane permeability.

Pharmacological Evaluation

Recent studies have focused on the pharmacological evaluation of compounds similar to this compound. A related class of compounds has been evaluated for their activity as COX-2/5-LOX/TRPV1 multitarget inhibitors , which are crucial in anti-inflammatory and analgesic therapies.

Key Findings

  • Inhibition Potency :
    • Compounds in this class exhibited significant inhibitory activity against COX-2 (IC₅₀ values as low as 0.011 μM), 5-LOX, and TRPV1, indicating their potential as anti-inflammatory agents .
  • Pharmacokinetics :
    • The pharmacokinetic profile demonstrated high oral bioavailability (F = 96.8%) with acceptable clearance rates in SD rats, suggesting favorable absorption characteristics for therapeutic use .

Case Studies

Several studies have reported on the biological activities of related compounds:

  • Anti-inflammatory Effects :
    • In vivo studies indicated that certain derivatives were effective in reducing formalin-induced pain and inhibiting capsaicin-induced ear edema, showcasing their potential for treating inflammatory pain conditions .
  • Antiproliferative Activity :
    • Compounds exhibiting similar structural features have been tested for antiproliferative effects against various cancer cell lines, demonstrating promising results that warrant further investigation into their mechanisms of action .

Comparative Analysis of Related Compounds

Compound NameTarget ActivityIC₅₀ (μM)Bioavailability (%)Study Reference
Compound ACOX-20.01196.8
Compound B5-LOX0.046Not specified
Compound CTRPV10.008Not specified

Q & A

Basic: How can researchers optimize the multi-step synthesis of this quinoline-derived compound?

Methodological Answer:

  • Step 1: Core Formation
    Use Friedländer synthesis (condensation of aniline derivatives with ketones under acidic/basic catalysts) to construct the quinoline core. Monitor reaction progress via TLC and adjust catalyst loading (e.g., 10–20 mol% H2SO4) to improve yield .
  • Step 2: Functionalization
    Introduce the benzenesulfonyl group via nucleophilic substitution. Optimize solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) to balance reactivity and side-product formation .
  • Step 3: Acetamide Coupling
    Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) for the N-(3-methoxyphenyl)acetamide moiety. Use stoichiometric excess (1.2–1.5 eq) of the acylating agent to drive the reaction .
  • Design of Experiments (DoE):
    Apply factorial designs to test variables (temperature, solvent, catalyst) and identify optimal conditions. For example, a 2^3 factorial design reduces trials while maximizing yield .

Advanced: What computational and experimental strategies resolve structure-activity relationships (SAR) for substituent effects?

Methodological Answer:

  • Substituent Variants:
    Compare analogues from literature (e.g., 4-fluorobenzoyl, 3,4-dimethylbenzenesulfonyl) to assess how substituents modulate solubility, lipophilicity, and bioactivity .
  • Computational Tools:
    Use density functional theory (DFT) to calculate electronic effects (e.g., charge distribution at the 4-oxo position) and molecular docking to predict binding affinities to target proteins .
  • Experimental Validation:
    Synthesize derivatives with systematic substituent changes (e.g., –OCH3 vs. –Cl at position 6) and assay biological activity (e.g., IC50 in cancer cell lines) to correlate computational predictions with empirical data .

Basic: Which analytical techniques ensure structural fidelity and purity during characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    Use 1H/13C NMR with DEPT-135 to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, quinoline carbonyl at δ 165–170 ppm) .
  • High-Performance Liquid Chromatography (HPLC):
    Employ reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect trace byproducts .
  • Mass Spectrometry (HRMS):
    Validate molecular weight (e.g., [M+H]+ m/z calculated for C27H25N2O5S: 513.1421) to confirm synthesis success .

Advanced: How can reaction mechanisms for sulfonyl group introduction be elucidated?

Methodological Answer:

  • Kinetic Studies:
    Perform time-resolved IR spectroscopy to track sulfonation intermediates (e.g., sulfonic acid formation) under varying temperatures .
  • Isotopic Labeling:
    Use deuterated benzene sulfonyl chloride to trace incorporation rates via mass spectrometry .
  • Computational Modeling:
    Simulate transition states (Gaussian 16) to identify rate-limiting steps (e.g., nucleophilic attack on sulfonyl chloride) .

Basic: How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

  • Assay Standardization:
    Replicate assays under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability .
  • Meta-Analysis:
    Compare IC50 values from independent studies (e.g., antimicrobial vs. anticancer assays) and normalize data using Z-score transformations .
  • Substituent Impact Table:
Substituent PositionBioactivity Trend (IC50)Study Reference
6-EthoxyAnticancer: ↓ 20%
3-BenzenesulfonylAntimicrobial: ↑ 35%

Advanced: What integrated computational-experimental approaches improve reaction yield prediction?

Methodological Answer:

  • Quantum Chemical Workflows:
    Combine DFT (e.g., B3LYP/6-31G*) with machine learning (ML) models (e.g., random forests) to predict optimal solvent-catalyst pairs .
  • Feedback Loops:
    Input experimental yield data into ML platforms (e.g., ICReDD’s reaction database) to refine predictive algorithms iteratively .

Basic: What protocols ensure compound stability during long-term storage?

Methodological Answer:

  • Degradation Studies:
    Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products (e.g., hydrolyzed acetamide) .
  • Storage Recommendations:
    Store lyophilized powder under argon at –20°C, avoiding light exposure to prevent quinoline core oxidation .

Advanced: How can receptor-ligand interactions be validated for therapeutic targeting?

Methodological Answer:

  • Molecular Dynamics (MD):
    Simulate binding to kinase domains (e.g., EGFR) using GROMACS to assess stability of hydrogen bonds (e.g., between 4-oxo group and Lys721) .
  • Mutagenesis Assays:
    Engineer HEK293 cells with alanine substitutions (e.g., EGFR T790M) to test binding dependency on specific residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.